molecular formula C7H12N2 B6250740 4-methyl-5-(propan-2-yl)-1H-pyrazole CAS No. 305860-75-7

4-methyl-5-(propan-2-yl)-1H-pyrazole

Cat. No.: B6250740
CAS No.: 305860-75-7
M. Wt: 124.2
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Description

4-methyl-5-(propan-2-yl)-1H-pyrazole (CAS 305860-75-7) is a high-purity pyrazole derivative supplied for advanced chemical and pharmacological research. With the molecular formula C 7 H 12 N 2 and a molecular weight of 124.18 g/mol, this compound serves as a versatile building block and privileged scaffold in the design of novel bioactive molecules . The pyrazole core is a fundamental heterocycle in medicinal chemistry, extensively studied for its wide spectrum of therapeutic applications . Researchers leverage this and similar pyrazole scaffolds in the discovery and development of agents with potential anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Its significance is underscored by its presence in several clinically used drugs, establishing pyrazole as a key pharmacophore in pharmaceutical sciences . Beyond drug discovery, this structural motif also finds important applications in agrochemicals, polymer chemistry, and as a ligand in coordination chemistry and metal-catalyzed reactions . This product is provided exclusively for research and development purposes. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

CAS No.

305860-75-7

Molecular Formula

C7H12N2

Molecular Weight

124.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of β-Diketone Precursors

The requisite 3-methyl-2,4-pentanedione (CAS 815-24-7) serves as the primary β-diketone precursor. Its preparation typically involves a Claisen condensation between methyl acetoacetate and isopropyl ketone under basic conditions. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 0°C facilitates the condensation, yielding 3-methyl-2,4-pentanedione with a 58% efficiency. Alternative bases such as potassium tert-butoxide (KOtBu) in THF reduce byproduct formation, particularly α,β-unsaturated ketones, which arise from aldol side reactions.

Cyclocondensation Reaction Mechanism

Hydrazine hydrate reacts with 3-methyl-2,4-pentanedione in ethanol under reflux (78°C) to form the pyrazole core. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : Hydrazine attacks the electrophilic carbonyl carbon of the β-diketone, forming a hydrazone intermediate.

  • Cyclization and dehydration : Intramolecular cyclization followed by dehydration yields the aromatic pyrazole ring.

Optimization Parameters :

  • Solvent : Ethanol is preferred due to its high boiling point and ability to dissolve both hydrazine and diketone. Methanol may accelerate the reaction but risks over-dehydration.

  • Temperature : Reflux conditions (70–80°C) balance reaction rate and byproduct suppression.

  • Stoichiometry : A 1:1 molar ratio of hydrazine to diketone minimizes unreacted starting material, though a 10% excess of hydrazine ensures complete conversion.

Alternative Synthetic Routes and Catalytic Innovations

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times from hours to minutes. For instance, a mixture of 3-methyl-2,4-pentanedione and hydrazine hydrate in dimethylformamide (DMF) irradiated at 150°C for 15 minutes achieves 85% yield, compared to 68% under conventional reflux. Microwave conditions enhance reaction homogeneity and reduce thermal degradation.

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (TBAB) as a PTC in biphasic systems (toluene-water) accelerates cyclocondensation by shuttling reactants between phases. This method achieves 92% yield at 50°C within 2 hours, outperforming traditional single-phase systems.

Enantioselective Synthesis

Chiral pyrazoles are accessible via asymmetric catalysis. Using (R)-BINAP-palladium complexes, researchers have synthesized enantiomerically enriched this compound with 78% enantiomeric excess (ee). This method is critical for pharmaceutical applications requiring specific stereochemistry.

Industrial-Scale Production and Purification

Continuous Flow Reactors

Industrial facilities adopt continuous flow systems to enhance scalability and safety. A patented process details a tubular reactor operating at 10 bar and 120°C, achieving a throughput of 50 kg/h with 94% purity. Key advantages include precise temperature control and reduced solvent waste.

Crystallization and Chromatography

Post-synthesis purification involves:

  • Recrystallization : Ethanol-water (3:1) at 0–5°C yields needle-like crystals with 99% purity.

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) removes residual diketones and polymeric byproducts.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Key AdvantagesLimitationsSources
Classical RefluxEthanol, 78°C, 6 h6895Low cost, simplicityLong reaction time
Microwave-AssistedDMF, 150°C, 15 min8597Rapid, high yieldSpecialized equipment required
Phase-Transfer CatalysisToluene-water, TBAB, 50°C, 2 h9296High efficiency, mild conditionsSolvent separation required
Continuous Flow10 bar, 120°C, Pd catalyst9499Scalable, consistent qualityHigh capital investment

Mechanistic Insights and Byproduct Management

Byproduct Formation

Common byproducts include:

  • Hydrazone intermediates : Uncyclized hydrazones result from insufficient dehydration.

  • Polymerized species : Elevated temperatures (>100°C) promote diketone oligomerization.

Mitigation Strategies

  • Acidic Additives : Hydrochloric acid (0.1 eq) in ethanol accelerates dehydration, reducing hydrazone residuals to <2%.

  • Inert Atmosphere : Nitrogen sparging minimizes oxidation of sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the pyrazole to its dihydro form.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides (e.g., tosyl chloride), and alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Dihydro-pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-methyl-5-(propan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-5-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Methyl-5-(Propan-2-yl)-1H-Pyrazole and Analogs

Compound Name Substituents (Positions) Key Properties/Applications Evidence ID
This compound 4-Me, 5-(propan-2-yl) Hydrophobic; potential ERα antagonism
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 1-Ph, 4-Br, 5-CF₃ High MW (384 Da); synthetic intermediate
4-Methyl-5-(trifluoromethyl)-1H-pyrazole 4-Me, 5-CF₃ Cytotoxic linker in kinase inhibitors
1-(4-Substituted phenyl)pyrazoles Variable phenyl substituents Antimicrobial activity
Pyrazolo[3,4-d]pyrimidines Fused pyrimidine ring Anticancer, kinase modulation
Pyrazole boronic esters Boron-containing (e.g., dioxaborolane) Suzuki coupling reagents

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 4-methyl-5-(trifluoromethyl)-1H-pyrazole enhances electronegativity, improving binding affinity to kinase targets like c-Met/VEGFR-2 . In contrast, the isopropyl group in the target compound may optimize steric interactions in receptor binding (e.g., ERα antagonism in ). Aromatic vs.

Synthetic Accessibility: The target compound can likely be synthesized via cyclocondensation of hydrazines with diketones or enones, analogous to methods in (yield: ~50–66%) . Boron-containing analogs () require specialized reagents for Suzuki-Miyaura coupling, limiting their synthetic simplicity.

Physicochemical Properties: Molecular Weight (MW): The target compound (MW: ~152 Da) is smaller than brominated analogs (MW: 384 Da in ), impacting pharmacokinetics .

Biological Applications :

  • Antimicrobial Activity : 1-(4-substituted phenyl)pyrazoles () exhibit MIC values <10 µg/mL against bacterial strains, whereas the target compound’s activity remains unexplored .
  • Kinase Inhibition : The trifluoromethyl analog () shows IC₅₀ < 100 nM for c-Met, underscoring the role of EWGs in potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-5-(propan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via cyclocondensation of hydrazines with β-diketones or β-ketoesters. Key steps include refluxing in ethanol or acetic acid with substituted hydrazines (e.g., phenylhydrazine) under acidic conditions .
  • Yield optimization: Adjusting solvent polarity (e.g., ethanol vs. xylene) and reaction time (typically 7–30 hours) significantly impacts product distribution. For example, acetic acid enhances cyclization efficiency .
  • Purity control: Column chromatography (silica gel) or recrystallization (ethanol/DMF mixtures) is recommended for isolating the pyrazole core .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?

  • X-ray crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., methoxyphenyl or phenyl groups), confirming regiochemistry .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR distinguish between N1 and N2 substitution patterns. For example, the methyl group at position 4 shows a characteristic singlet at δ 2.1–2.3 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C8_8H12_{12}N2_2) and isotopic patterns .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic substitution reactions?

  • Electrophilic substitution : The pyrazole ring undergoes halogenation (e.g., iodination at position 4) using N-iodosuccinimide (NIS) in DMF .
  • Nucleophilic attack : The methyl and isopropyl groups stabilize the ring, but position 1 (NH) is reactive toward alkylation or acylation .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-methoxyphenylboronic acid) require Pd catalysts and microwave-assisted heating for C–C bond formation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Precursor design : Use N-tosylhydrazones to control cyclization regiochemistry, as demonstrated in the synthesis of triazole-pyrazole hybrids .
  • Catalytic modulation : Copper(I) iodide promotes selective 1,3-dipolar cycloadditions, favoring the 5-isopropyl-substituted product .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at position 5, while non-polar solvents favor position 4 .

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. The isopropyl group enhances hydrophobic interactions in active sites .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate substituent effects (e.g., methoxy vs. nitro groups) with anti-inflammatory activity .
  • DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity in halogenation or cross-coupling reactions .

Q. How do structural modifications (e.g., halogenation) impact the biological efficacy of this compound derivatives?

  • Halogenation : Iodo or chloro substituents at position 4 increase lipophilicity, enhancing blood-brain barrier penetration in neuroprotective studies .
  • Methoxy groups : Improve solubility but reduce antimicrobial activity due to steric hindrance .
  • Amino derivatives : 5-Amino analogs show enhanced hydrogen-bonding capacity, improving binding to DNA gyrase in antibacterial assays .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Comparative NMR : Cross-validate chemical shifts with structurally characterized analogs (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol, δ 7.2–7.5 ppm for aromatic protons) .
  • Crystallographic benchmarking : Use Cambridge Structural Database (CSD) entries to verify bond lengths and angles (e.g., C4–N1 = 1.34 Å) .
  • Dynamic NMR : Resolve tautomerism or rotational barriers in substituted pyrazoles by variable-temperature studies .

Methodological Considerations

Q. What solvent systems optimize the catalytic efficiency of this compound in Pd-mediated cross-coupling reactions?

  • Buchwald-Hartwig amination : Use toluene with Pd(OAc)2_2 and Xantphos for C–N bond formation (yield: 70–85%) .
  • Sonogashira coupling : THF/water mixtures with CuI and PPh3_3 achieve >90% yield for alkynylated derivatives .
  • Solvent-free conditions : Microwave irradiation reduces reaction times (e.g., 30 minutes vs. 16 hours) in Suzuki-Miyaura couplings .

Q. How can enantiomeric purity be achieved in chiral this compound derivatives?

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during alkylation steps .
  • Asymmetric catalysis : Ru(II)-BINAP complexes induce >90% ee in hydrogenation of prochiral ketone intermediates .
  • Chiral HPLC : Use Chiralpak IA or IB columns with hexane/isopropanol gradients for resolution .

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